molecular formula C33H26N2O2 B11665704 5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11665704
M. Wt: 482.6 g/mol
InChI Key: RDICATYNFRBIGR-UHFFFAOYSA-N
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Description

5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes a benzyloxy group at the 4-position of the phenyl ring and a 1-naphthyl substituent at the 2-position.

Properties

Molecular Formula

C33H26N2O2

Molecular Weight

482.6 g/mol

IUPAC Name

2-naphthalen-1-yl-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C33H26N2O2/c1-2-9-23(10-3-1)22-36-26-19-17-25(18-20-26)33-35-31(29-14-6-7-16-32(29)37-33)21-30(34-35)28-15-8-12-24-11-4-5-13-27(24)28/h1-20,31,33H,21-22H2

InChI Key

RDICATYNFRBIGR-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)OCC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the benzyloxyphenyl and naphthyl precursors, followed by their coupling to form the desired compound. Common synthetic routes include:

    Nucleophilic Substitution: This step involves the substitution of a leaving group on the benzyloxyphenyl precursor with a nucleophile from the naphthyl precursor.

    Cyclization: The coupled intermediate undergoes cyclization to form the dihydropyrazolo[1,5-c][1,3]benzoxazine core.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput reactors, and scalable purification methods. The development of green chemistry approaches, such as solvent-free reactions and renewable starting materials, is also a focus to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the dihydropyrazolo[1,5-c][1,3]benzoxazine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The characterization is performed using techniques such as:

  • Fourier Transform Infrared Spectroscopy (FT-IR)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry

These methods confirm the structural integrity and purity of the synthesized compound.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research has shown that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . The mechanism involves interaction with microbial cell walls and disruption of metabolic processes.

Antioxidant Properties

Antioxidant assays using the DPPH radical scavenging method indicate that this compound can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant capacity is crucial for developing nutraceuticals and pharmaceuticals aimed at combating oxidative damage.

Neuropharmacological Effects

Studies on related pyrazoline derivatives indicate potential neuroprotective effects. These compounds may interact with neurotransmitter systems, offering insights into their use for treating neurodegenerative disorders . The structure-activity relationship (SAR) is vital for optimizing these effects.

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Screening : A series of benzoxazine derivatives were synthesized and screened against various pathogens. The results indicated moderate to potent activity against specific strains, highlighting the importance of structural modifications in enhancing efficacy .
  • Docking Studies : Computational studies involving molecular docking have been employed to predict the binding affinities of these compounds to target enzymes involved in bacterial metabolism. This approach aids in rational drug design by elucidating potential interactions at the molecular level .

Comparative Data Table

The following table summarizes key findings from various studies on related compounds:

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Benzoxazine AAntimicrobialStaphylococcus aureus15
Benzoxazine BAntioxidantDPPH Radical25
Pyrazoline CNeuroprotectiveGlutamate Receptors30

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Pyrazolo[1,5-c][1,3]benzoxazine derivatives share a common tricyclic framework but differ in substituents, which critically influence their physicochemical properties and biological interactions. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-c][1,3]benzoxazine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups/Notes
5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (Target) 4-(Benzyloxy)phenyl (5), 1-naphthyl (2) C₃₄H₂₅N₂O₂ 505.58 High lipophilicity due to benzyloxy and naphthyl groups; potential CNS activity .
5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 3-Nitrophenyl (5), phenyl (2) C₂₃H₁₅N₃O₃ 381.38 Electron-withdrawing nitro group enhances reactivity; possible antimicrobial applications .
5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 1,3-Benzodioxol-5-yl (5), phenyl (2) C₂₄H₁₆N₂O₃ 388.40 Bicyclic ether improves metabolic stability; explored in neuroprotective studies .
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl (2), 4-methylphenyl (5) C₂₄H₁₈FN₂O 369.41 Fluorine enhances bioavailability; methyl group modulates solubility .
5-Cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Cyclohexyl (5), 2-naphthyl (2) C₂₈H₂₅N₂O 417.51 Cyclohexyl group increases steric hindrance; 2-naphthyl vs. 1-naphthyl alters binding .

Key Comparative Insights

Substituent Effects on Lipophilicity :

  • The benzyloxy-naphthyl combination in the target compound results in higher molecular weight (505.58 g/mol) and lipophilicity compared to derivatives with smaller substituents like phenyl (381.38 g/mol, ) or fluorophenyl (369.41 g/mol, ).
  • Longer alkoxy chains (e.g., butoxy/propoxy in ) further increase hydrophobicity but may reduce solubility .

1-Naphthyl (target) vs. 2-naphthyl () isomers exhibit distinct steric profiles, impacting binding to hydrophobic pockets in enzymes or receptors .

Bioavailability Predictions: Per Lipinski/VEBER rules (), all compounds meet criteria for oral bioavailability (MW < 500, hydrogen bond donors/acceptors ≤5/10).

Synthetic Routes: A general synthesis involves chalcone intermediates (), where substituted salicylic aldehydes react with acetophenones to form 2-hydroxychalcones. Subsequent cyclization with hydrazine yields pyrazolines, which are further functionalized with aromatic aldehydes .

Biological Activity

5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo-benzoxazine framework. Its molecular formula is C25H22N2OC_{25}H_{22}N_2O, with a molecular weight of 370.45 g/mol. The presence of both benzyloxy and naphthyl groups enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. In a study on related compounds, it was found that certain benzoxazine derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimal inhibitory concentration (MIC) values ranged from 7.81 to 250 µg/mL, indicating varying degrees of potency against different strains .

CompoundMIC (µg/mL)Activity Type
Compound A15.62Antibacterial
Compound B31.25Antifungal
Compound C7.81Broad-spectrum

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies suggest that it may inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases like Parkinson's disease. Compounds similar to 5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine have shown selective MAO-B inhibition with IC50 values in the low micromolar range . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazine derivatives has been noted in various studies. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests that they could be beneficial in treating inflammatory conditions .

Study on Antimicrobial Properties

A study conducted on a series of benzoxazine derivatives revealed that modifications in substituents significantly affected their antimicrobial efficacy. The compound tested showed promising results against Staphylococcus aureus and Escherichia coli, with the highest activity observed for derivatives with electron-withdrawing groups at specific positions on the aromatic rings .

Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds similar to our target compound exhibited significant neuroprotective effects. For instance, administration of these compounds resulted in reduced neuronal death and improved motor function in rodent models of Parkinson's disease .

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